5-Bromo-1-fluoro-2-iodo-3-methylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

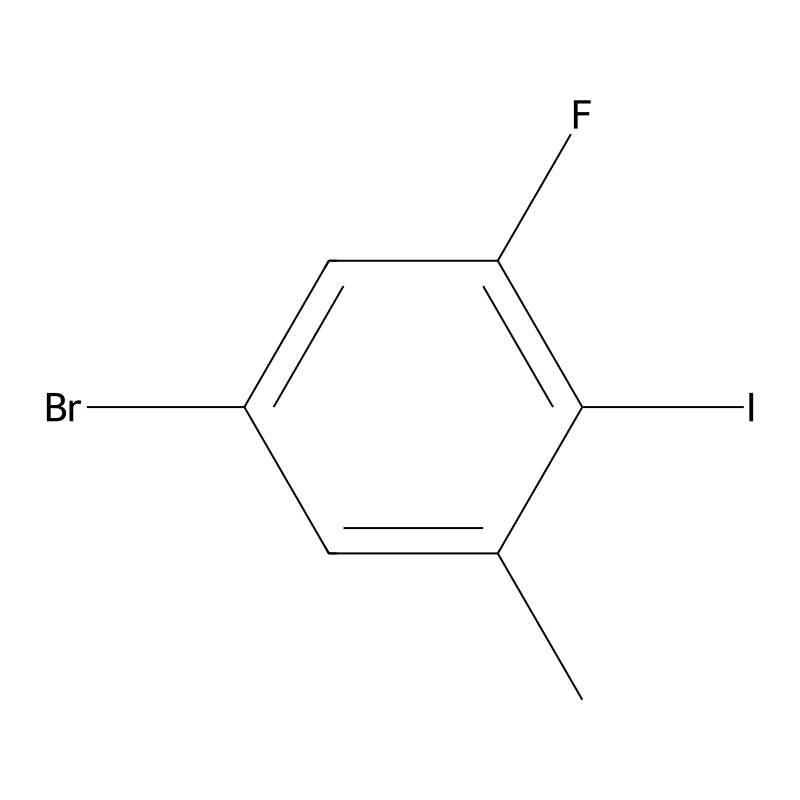

5-Bromo-1-fluoro-2-iodo-3-methylbenzene is an organic compound characterized by the molecular formula . This compound is a halogenated derivative of methylbenzene, commonly known as toluene. Its structure features a benzene ring with three halogen substituents: bromine at the fifth position, fluorine at the first position, and iodine at the second position, along with a methyl group at the third position. The unique arrangement of these halogens contributes to its distinctive chemical properties and reactivity, making it a subject of interest in various fields of research, including organic chemistry and medicinal chemistry.

- Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

- Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

- Reduction Reactions: The halogen atoms can undergo reduction to yield the corresponding hydrogenated compounds.

The synthesis of 5-Bromo-1-fluoro-2-iodo-3-methylbenzene typically involves multi-step organic reactions. Key steps include:

- Bromination: Introduction of a bromine atom using bromine () in the presence of a catalyst such as iron (Fe) or iron(III) bromide ().

- Fluorination: Introduction of a fluorine atom using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

- Iodination: Introduction of an iodine atom using iodine () in the presence of an oxidizing agent such as nitric acid () or hydrogen peroxide ().

These steps are typically conducted under controlled conditions to optimize yield and purity .

5-Bromo-1-fluoro-2-iodo-3-methylbenzene has several applications across different fields:

- Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

- Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

- Medicine: It is investigated for therapeutic properties and may be used as a radiolabeled compound in imaging studies.

- Industry: Utilized in the production of specialty chemicals and materials, particularly in pharmaceuticals and agrochemicals .

Several compounds share structural similarities with 5-Bromo-1-fluoro-2-iodo-3-methylbenzene. Here are some notable examples:

| Compound Name | Structure Description |

|---|---|

| 5-Bromo-1-fluoro-2-methoxy-3-methylbenzene | Similar structure but contains a methoxy group instead of iodine. |

| 5-Bromo-2-fluoro-1,3-dimethylbenzene | Contains additional methyl groups at different positions. |

| 5-Iodo-1-bromo-2-fluoro-3-methylbenzene | Similar halogen pattern but different positioning of bromine and iodine. |

Uniqueness

The uniqueness of 5-Bromo-1-fluoro-2-iodo-3-methylbenzene lies in its specific combination of halogen atoms along with the methyl group. This unique halogenation pattern imparts distinct chemical properties and reactivity that differentiate it from other similar compounds, making it valuable for specialized applications in research and industry .